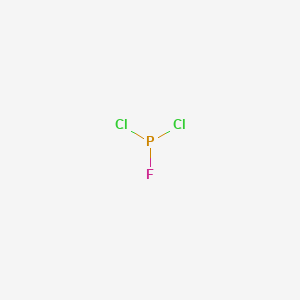
Dichlorofluorophosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorofluorophosphine is a chemical compound with the molecular formula Cl₂FP. It is an organophosphorus compound that contains phosphorus, chlorine, and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless gas at room temperature and has a pungent odor.
Preparation Methods
Dichlorofluorophosphine can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride (PCl₃) with hydrogen fluoride (HF). The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:
PCl3+HF→Cl2FP+HCl
Industrial production methods often involve the use of specialized equipment to handle the reactive nature of the chemicals involved. The process requires careful control of temperature and pressure to ensure safety and efficiency.
Chemical Reactions Analysis
Dichlorofluorophosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorus oxychloride (POCl₃) and other phosphorus oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, and reducing agents like hydrogen or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dichlorofluorophosphine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which dichlorofluorophosphine exerts its effects involves its reactivity with various chemical groups. It can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include various organic and inorganic compounds, and it can participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Dichlorofluorophosphine can be compared with other similar compounds such as phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅). While all these compounds contain phosphorus and chlorine, this compound is unique due to the presence of a fluorine atom. This fluorine atom imparts different reactivity and properties compared to its purely chlorinated counterparts.
Similar compounds include:
- Phosphorus trichloride (PCl₃)
- Phosphorus pentachloride (PCl₅)
- Phosphorus oxychloride (POCl₃)
Each of these compounds has its own unique set of properties and applications, making this compound a valuable addition to the family of organophosphorus compounds.
Properties
CAS No. |
15597-63-4 |
|---|---|
Molecular Formula |
Cl2FP |
Molecular Weight |
120.88 g/mol |
IUPAC Name |
dichloro(fluoro)phosphane |
InChI |
InChI=1S/Cl2FP/c1-4(2)3 |
InChI Key |
HEHHDHIDWXZMFB-UHFFFAOYSA-N |
Canonical SMILES |
FP(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















